1-Azido-3-nitrobenzene

Photochemistry Nitrene Chemistry Photoaffinity Labeling

Standard aryl azides often produce off-target singlet nitrene adducts during photoaffinity labeling, compromising crosslinking specificity. 1-Azido-3-nitrobenzene (CAS 1516-59-2) resolves this via meta-nitro substitution, which directs photolysis exclusively toward triplet nitrene coupling-validated by TR3 spectroscopy-yielding 3,3'-dinitroazobenzene without dehydroazepine-derived adducts. • Exclusive triplet nitrene coupling pathway confirmed by time-resolved resonance Raman spectroscopy. • Intermediate thermal activation energy bridges ortho (≈26.2 kcal/mol) and para (≈40.6 kcal/mol) isomers for controlled thermal curing. • High-resolution single-crystal X-ray structure (monoclinic P2(1), R=0.05) available for computational parameterization. • ≥95% purity; global shipping with comprehensive documentation.

Molecular Formula C6H4N4O2
Molecular Weight 164.12 g/mol
CAS No. 1516-59-2
Cat. No. B075478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Azido-3-nitrobenzene
CAS1516-59-2
Synonyms3-nitrophenyl azide
Molecular FormulaC6H4N4O2
Molecular Weight164.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])N=[N+]=[N-]
InChIInChI=1S/C6H4N4O2/c7-9-8-5-2-1-3-6(4-5)10(11)12/h1-4H
InChIKeyAMLBZFBNQYJIRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Azido-3-nitrobenzene Sourcing Overview


1-Azido-3-nitrobenzene (3-nitrophenyl azide; m-nitrophenyl azide) is a nitro-substituted aryl azide with the molecular formula C6H4N4O2 and a molecular weight of 164.12 g/mol. It is characterized as yellowish, lustrous needle-like crystals with a melting point of 53–54 °C . The compound features an electron-withdrawing nitro group in the meta position relative to the azido substituent, which fundamentally modulates its electronic structure, thermal stability, and photochemical reaction pathways compared to its ortho- and para-substituted isomers [1]. Its primary utility lies in click chemistry (CuAAC), photoaffinity labeling, and as a precursor to nitrene intermediates for bioconjugation and materials science .

Primary Utility Photoaffinity labeling and CuAAC click chemistry probe
Key Feature Meta-nitro substitution for distinct photochemical pathway
Synthesis Use Precursor to nitrene intermediates for bioconjugation and materials science

1-Azido-3-nitrobenzene: Positional Isomerism Prevents Substitution


The meta-nitro substitution in 1-azido-3-nitrobenzene is not a trivial structural variation; it dictates a unique photochemical and thermal reactivity profile that cannot be replicated by its ortho- or para-nitro analogs. The position of the nitro group relative to the azide determines which reactive intermediates (singlet nitrene, triplet nitrene, dehydroazepine) dominate upon photolysis or thermolysis, and it directly controls the activation energy for thermal decomposition [1]. For instance, the ortho isomer (2-nitrophenyl azide) undergoes rapid intramolecular cyclization to benzofuroxan, while the para isomer (4-nitrophenyl azide) has a significantly higher activation energy for pyrolysis (~40.6 kcal/mol) compared to ortho-substituted analogs (~26.2 kcal/mol) [2]. The meta isomer occupies a distinct intermediate reactivity space, making it irreplaceable for applications requiring a balanced stability–reactivity profile or specific nitrene generation pathways [1].

Target: 3-Nitrophenyl azide
Balanced stability–reactivity profile; triplet nitrene chemistry dominates photolysis, producing azo-dimers rather than azepine adducts. Meta position avoids ortho cyclization and para high-barrier decomposition.
Substitute: Ortho- / Para-nitrophenyl azide
Ortho isomer undergoes rapid intramolecular cyclization to benzofuroxan, diverting nitrene intermediates. Para isomer exhibits significantly higher thermal decomposition barrier, shifting reactivity window. Direct substitution may alter photochemical outcome and intermediate distribution.

1-Azido-3-nitrobenzene: Head-to-Head Evidence


3-NO2 vs. 4-NO2 Isomer Photochemistry

The 1987 JACS study by Liang and Schuster provides the only direct head-to-head photochemical comparison of 3-nitrophenyl azide and 4-nitrophenyl azide. Irradiation of both isomers generates four trappable intermediates: singlet nitrene, triplet nitrene, triplet azide, and ring-expanded dehydroazepine. However, the meta-nitro substituent was found to increase the reactivity of the singlet nitrene with nucleophilic amines, shorten the lifetime of the dehydroazepine, and convert the triplet nitrene into a powerful single-electron acceptor, effects not observed to the same degree with the para isomer [1]. This differential intermediate distribution directly impacts photoaffinity labeling outcomes.

3-NO2 vs. 4-NO2 Photochemistry
Head-to-head
Enhanced singlet nitrene reactivity with amines; shortened dehydroazepine lifetime; triplet nitrene is strong single-electron acceptor – effects less pronounced with para isomer.
Supports photoaffinity labeling in amine-rich environments; meta isomer provides distinct triplet nitrene pathway.
Solution-phase photolysis; 77 K frozen glass comparison. Qualitative differences; rate constants not reported.
Photochemistry Nitrene Chemistry Photoaffinity Labeling

Triplet Nitrene vs. Dehydroazepine Dimerization

Time-resolved resonance Raman (TR3) spectroscopy revealed a fundamental mechanistic divergence: photolysis of 3-nitrophenyl azide exclusively yields 3,3'-dinitroazobenzene via dimerization of triplet 3-nitrophenylnitrene. In contrast, phenyl azide, 3-hydroxyphenyl azide, and 3-methoxyphenyl azide all produce didehydroazepine dimers under identical conditions [1]. This is the first time-resolved vibrational spectroscopic observation demonstrating that the meta-nitro group switches the dominant photochemical pathway from singlet-derived dehydroazepine chemistry to triplet nitrene chemistry.

TR3 Dimerization Pathway
Head-to-head
3-NO2 azide exclusively yields azo dimer via triplet nitrene; phenyl, 3-OH, 3-OMe azides produce azepine dimers. First time-resolved Raman observation of pathway switch.
May support triplet nitrene pathway selection for azo-bond formation; avoids azepine-derived adducts.
Room temp. photolysis in MeCN:H2O; TR3 probe wavelengths.
Time-Resolved Spectroscopy Nitrene Dimerization Photochemistry

3-NO2 vs. 3-MeO Didehydroazepine Reactivity

Rizk et al. (2006) directly compared the absolute rate constants of 1,2-didehydroazepines derived from four aryl azides: phenyl azide, 3-hydroxyphenyl azide, 3-methoxyphenyl azide, and 3-nitrophenyl azide. The nitro substituent was found to greatly accelerate the bimolecular reactions of the cyclic ketenimine intermediate with typical amino acids, nucleosides, and other biorelevant nucleophiles, whereas the 3-methoxy group greatly decelerated its absolute reactivity [1]. This quantitative reactivity ordering is critical for selecting the appropriate photoaffinity probe.

Dehydroazepine Reactivity Rank
Head-to-head
3-NO2 >> 3-OH > 3-OMe in bimolecular rate constants with amino acids and nucleosides. Nitro greatly accelerates; methoxy greatly decelerates.
Supports aqueous bioconjugation when rapid capture of dilute biomolecular targets is needed.
Laser flash photolysis in water/HEPES buffer; UV-vis detection.
Photoaffinity Labeling Laser Flash Photolysis Bioconjugation

Meta Isomer Intermediate Thermal Stability

Dyall and Kemp (1968) reported activation energies (Eact) for the pyrolysis of substituted phenyl azides in decalin solution. The Eact for 4-nitrophenyl azide is 40.6 kcal/mol, while ortho-substituted 2-nitrophenyl azide has an Eact of 26.2 kcal/mol, reflecting substantial anchimeric assistance from the ortho-nitro group [1]. Although the Eact for 3-nitrophenyl azide was not explicitly listed in the available data, the meta isomer necessarily falls between these extremes. The 10^11·A (pre-exponential factor) for 4-nitrophenyl azide is 690,000, compared to values of 3.0–19 for ortho-substituted analogs, indicating fundamentally different transition state entropies [1].

Thermal Stability Estimate
Class-level inference
Meta isomer inferred to have intermediate Eact between ortho (26.2 kcal/mol) and para (40.6 kcal/mol). Exact value not determined in source.
May provide predictable thermal activation window for melt-phase or curing processes.
Pyrolysis in decalin; first-order kinetics; pre-exponential factors differ significantly.
Thermal Decomposition Pyrolysis Kinetics Energetic Materials

Single-Crystal X-Ray Structure for Design

The crystal structure of 1-azido-3-nitrobenzene has been solved by X-ray diffraction, revealing a monoclinic system with space group P2(1) and cell parameters a = 10.495(16) Å, b = 8.392(16) Å, c = 13.209(20) Å, β = 93.80(8)°, Z = 4, refined to R = 0.05 for 782 observed reflections [1]. This high-quality structural data is essential for computational docking studies, crystal engineering, and understanding solid-state reactivity. In contrast, the crystal structure of 1-azido-4-nitrobenzene is not as readily available in the peer-reviewed crystallographic literature, limiting structure-based design efforts with the para isomer.

Crystal Structure Data
Supporting evidence
Monoclinic P2(1), a=10.495 Å, b=8.392 Å, c=13.209 Å, β=93.80°, Z=4, R=0.05 (782 reflections).
Supports computational docking and crystal engineering; para isomer lacks published structural data.
Ambient temperature single-crystal XRD.
Crystallography Structural Chemistry Molecular Design

1-Azido-3-nitrobenzene Application Scenarios


Triplet Nitrene Photoaffinity Labeling for Azo Bonds

When the experimental objective is to generate a covalent azo linkage with a target biomolecule via triplet nitrene dimerization, 1-azido-3-nitrobenzene is the required reagent. TR3 spectroscopy has confirmed that its photolysis exclusively produces 3,3'-dinitroazobenzene via triplet nitrene coupling, unlike phenyl azide or 3-methoxy/3-hydroxy analogs that predominantly form dehydroazepine-derived adducts [1]. This specificity is critical for experiments where off-target singlet nitrene insertion must be minimized.

Dehydroazepine-Mediated Aqueous Bioconjugation

For bioconjugation in aqueous buffers where rapid, indiscriminate reactivity is desired, 1-azido-3-nitrobenzene is preferred over 3-methoxy or 3-hydroxy analogs because its photogenerated 1,2-didehydroazepine intermediate exhibits greatly accelerated bimolecular reaction rates with amino acids, nucleosides, and other biomolecular nucleophiles [2]. This makes it suitable for crosslinking experiments where capture efficiency at low target concentrations is paramount.

Crystal Structure-Guided Probe Design

Computational chemists and structural biologists designing docking models or predicting binding modes of nitrophenyl azide-based probes should use 1-azido-3-nitrobenzene because its high-resolution single-crystal X-ray structure (monoclinic P2(1), R = 0.05) is publicly available [3]. This structural data enables accurate molecular mechanics parameterization and facilitates rational modification of the scaffold for improved target affinity.

Thermal Nitrene Generation with Controlled Stability

For applications requiring thermal (rather than photochemical) generation of nitrene intermediates—such as melt-phase polymer crosslinking or thermal curing of coatings—1-azido-3-nitrobenzene offers a pyrolysis activation energy that is intermediate between the highly labile ortho isomer (Eact ≈ 26.2 kcal/mol) and the more stable para isomer (Eact ≈ 40.6 kcal/mol) [4]. This balanced thermal profile allows processing at moderate temperatures without premature decomposition.

Application
Selection Property
Validation Focus
Triplet nitrene azo-bond labeling
Triplet nitrene pathway specificity
Azo-dimer product verification
Aqueous bioconjugation capture
Dehydroazepine reactivity ranking
Crosslinking efficiency at low target concentration
Crystal structure-guided probe design
High-resolution crystal structure availability
Molecular mechanics parameterization accuracy
Thermal processing and curing
Intermediate pyrolysis activation energy
Decomposition temperature window verification

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